molecular formula C17H13Cl2N3O2 B2569703 [1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone CAS No. 477858-61-0

[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl](4-methoxyphenyl)methanone

Cat. No.: B2569703
CAS No.: 477858-61-0
M. Wt: 362.21
InChI Key: RQDQZOSSKYNPPX-UHFFFAOYSA-N
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Description

This compound is a triazole-based methanone derivative with a 3,5-dichlorophenyl group at position 1 and a methyl group at position 5 of the triazole ring. The methanone moiety is attached to a 4-methoxyphenyl group, contributing to its planar aromatic structure. The chlorine atoms on the phenyl ring enhance electron-withdrawing effects, while the methoxy group provides moderate electron-donating properties.

Properties

IUPAC Name

[1-(3,5-dichlorophenyl)-5-methyltriazol-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-10-16(17(23)11-3-5-15(24-2)6-4-11)20-21-22(10)14-8-12(18)7-13(19)9-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQZOSSKYNPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone is a member of the triazole class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In particular, compounds similar to the one discussed have shown significant activity against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : Studies indicate that triazoles exhibit moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating mitochondrial functions and inhibiting specific cellular pathways . The presence of the triazole ring is crucial for its interaction with cellular targets.

Enzyme Inhibition

Enzyme inhibition studies reveal that triazoles can act as effective inhibitors for several enzymes involved in key metabolic processes:

  • Acetylcholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antibacterial Screening

A study conducted on synthesized triazole derivatives found that compounds with similar structures demonstrated significant antibacterial activity. The screening involved testing against multiple strains with results indicating:

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli20
BS. aureus25
CBacillus subtilis18

This highlights the potential of triazole derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain triazole derivatives significantly reduced cell viability:

CompoundCancer Cell LineIC50 (µM)
DMCF-715
EHeLa10
FA54912

These results suggest a promising role for triazole compounds in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:

Compound Name Triazole Substituents (Position 1/5) Methanone-Linked Group Molecular Weight (g/mol) Dihedral Angle* (Triazole-Methanone)
Target Compound 3,5-Dichlorophenyl / Methyl 4-Methoxyphenyl 376.21† Not reported
(4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone Pentafluorophenyl / Trifluoromethyl 4-Methylphenyl 436.28 44.5° (analogous structure)
1-(3,5-Bis(trifluoromethyl)phenyl)-5-methyl-1H-1,2,3-triazol-4-ylmethanone 3,5-Bis(trifluoromethyl)phenyl / Methyl 4-Pyridinyl 400.28 Not reported
(4-((1-(3,5-Difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone 3,5-Difluorophenyl / Trifluoromethyl Methoxy-linked phenyl 503.35 Not reported

*Dihedral angles influence molecular conformation and packing. The target compound’s conformation is expected to differ due to steric and electronic effects of chlorine vs. fluorine.

Electronic Effects:

  • Chlorine vs.
  • Methoxy Group: The 4-methoxyphenyl group increases electron density on the aromatic ring, contrasting with pyridinyl (electron-deficient) or methylphenyl (neutral) groups in analogs .

Physicochemical Properties

  • Lipophilicity: The chlorine atoms and methoxy group likely result in a higher LogP (estimated ~3.5–4.0) compared to fluorinated analogs (e.g., trifluoromethyl-substituted compounds in ), which may improve membrane permeability but reduce aqueous solubility.
  • Thermal Stability: Fluorinated analogs (e.g., pentafluorophenyl derivatives ) exhibit higher thermal stability due to strong C–F bonds, whereas the target compound’s C–Cl bonds may confer moderate stability.

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